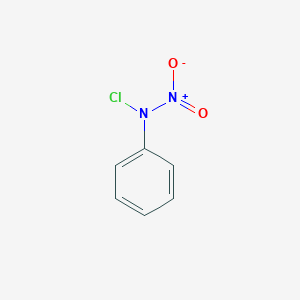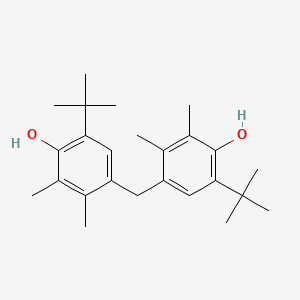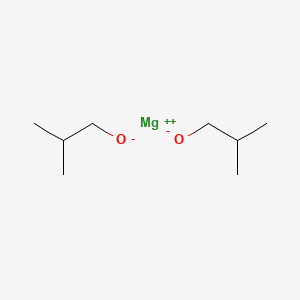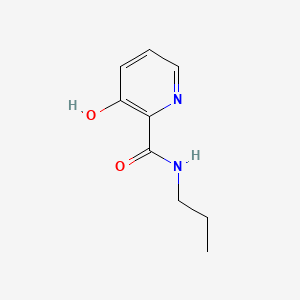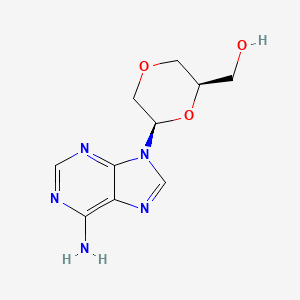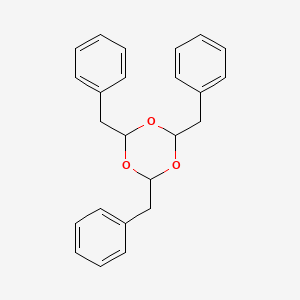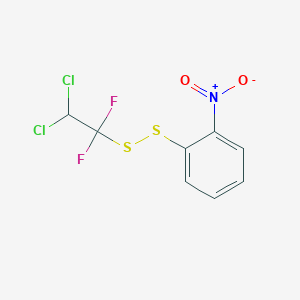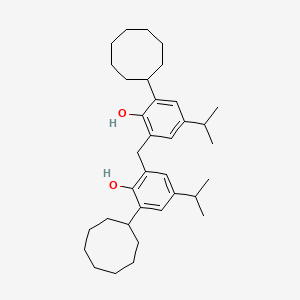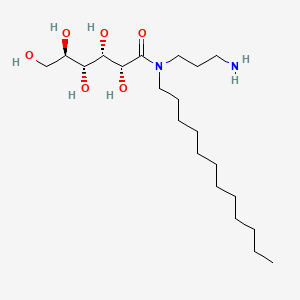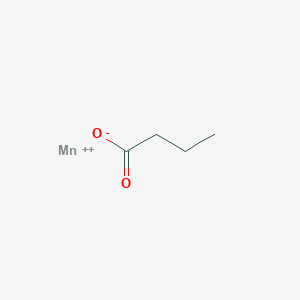
Butyric acid, manganese salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, manganese salt, also known as manganese butyrate, is a compound formed by the reaction of butyric acid with manganese. Butyric acid is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH, known for its unpleasant odor similar to rancid butter. Manganese is a transition metal with the symbol Mn and atomic number 25. The combination of these two substances results in a compound that has various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, manganese salt typically involves the neutralization of butyric acid with a manganese-containing base such as manganese hydroxide or manganese carbonate. The reaction can be represented as follows:
CH3CH2CH2COOH+Mn(OH)2→Mn(CH3CH2CH2COO)2+2H2O
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes where butyric acid is produced by microbial fermentation of carbohydrates. The butyric acid is then reacted with manganese hydroxide or manganese carbonate to form the manganese salt. This method is advantageous due to its sustainability and use of renewable resources .
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, manganese salt can undergo various chemical reactions, including:
Oxidation: The manganese ion in the compound can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the manganese ion.
Substitution: The butyrate ion can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium chloride (NaCl) or potassium bromide (KBr) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation states of manganese, while reduction can yield lower oxidation states .
Aplicaciones Científicas De Investigación
Butyric acid, manganese salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in relation to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of certain polymers and as an additive in lubricants and coatings .
Mecanismo De Acción
The mechanism of action of butyric acid, manganese salt involves its interaction with cellular components and enzymes. The manganese ion can act as a cofactor for various enzymes, influencing metabolic pathways. Butyric acid is known to affect gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .
Comparación Con Compuestos Similares
Similar Compounds
Valeric acid, manganese salt: Similar in structure but with a longer carbon chain.
Propionic acid, manganese salt: Has a shorter carbon chain compared to butyric acid.
Acetic acid, manganese salt: The simplest form with only two carbon atoms.
Uniqueness
Butyric acid, manganese salt is unique due to its specific chain length, which influences its physical and chemical properties. Its applications in various fields, particularly in biological and medical research, highlight its versatility compared to other similar compounds .
Propiedades
Número CAS |
19664-95-0 |
|---|---|
Fórmula molecular |
C4H7MnO2+ |
Peso molecular |
142.04 g/mol |
Nombre IUPAC |
butanoate;manganese(2+) |
InChI |
InChI=1S/C4H8O2.Mn/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |
Clave InChI |
XDCWTMDIAMHOPE-UHFFFAOYSA-M |
SMILES canónico |
CCCC(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


